Methyl tetracosanoate
Description
Properties
IUPAC Name |
methyl tetracosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDJZDNUVZHSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179174 | |
| Record name | Methyl tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-49-1 | |
| Record name | Methyl tetracosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tetracosanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl tetracosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TETRACOSANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5564B8FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The esterification proceeds via acid-catalyzed nucleophilic acyl substitution. Concentrated hydrochloric acid (HCl) or sulfuric acid () is typically used to protonate the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form the tetrahedral intermediate, which subsequently loses water to yield the methyl ester.
A representative protocol involves:
-
Reactants : Tetracosanoic acid (1 mol), methanol (3–5 mol excess), and HCl (1.2% w/v in methanol).
-
Conditions : Reaction at 45°C for 14–16 hours or 100°C for 1–1.5 hours under reflux.
-
Workup : Neutralization with aqueous sodium chloride (), followed by extraction with nonpolar solvents (e.g., hexane) and recrystallization from ethanol.
This method achieves near-quantitative conversion (>95%) for pure tetracosanoic acid, as evidenced by gas chromatography (GC) analysis.
Hydrochloric Acid-Methanol Reagent System
A modified approach using HCl-methanol reagent has been optimized for diverse lipid substrates, including free fatty acids (FFAs) and sterol esters.
Reagent Composition and Reaction Dynamics
The reagent consists of 8% (w/v) HCl in methanol-water (85:15 v/v), diluted to a final HCl concentration of 1.2% (w/v). Toluene is often added to solubilize long-chain fatty acids. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| HCl Concentration | 1.2% (w/v) | Maximizes FAME formation |
| Temperature | 45°C | Balances rate and side reactions |
| Reaction Time | 14–16 hours | Ensures complete esterification |
Under these conditions, lignoceric acid is converted to its methyl ester with <1% residual FFA. The presence of water (15% v/v) minimally affects yield due to the rapid acid-catalyzed methylation of FFAs.
Transesterification of Lipid Derivatives
While less common for pure FFAs, transesterification is relevant for this compound synthesis from glycerolipids or sterol esters.
Two-Step Process: Saponification and Methylation
For complex lipid sources (e.g., plant waxes), a two-step procedure is employed:
-
Saponification : Hydrolysis of esters using 1 M KOH in 70% ethanol at 90°C for 1 hour.
-
Methylation : Treatment with 10% boron trifluoride () in methanol at 37°C for 20 minutes.
This method is less efficient for FFAs but achieves 85–90% yield for sterol esters.
Optimization Strategies and Comparative Analysis
Catalyst Selection and Efficiency
A comparative study of acid catalysts revealed:
| Catalyst | Concentration | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | 1.2% (w/v) | 45°C | 14 | 95 |
| 0.5% (w/v) | 60°C | 2 | 77 | |
| 10% (v/v) | 37°C | 0.33 | 89 |
HCl outperforms in yield but requires longer reaction times. offers rapid methylation but poses safety hazards.
Temperature and Time Trade-offs
Elevated temperatures (100°C) reduce reaction time to 1.5 hours but risk degrading acid-sensitive substrates (e.g., cyclopropane fatty acids). For lignoceric acid, which lacks labile functional groups, 100°C heating is viable.
Purification and Characterization
Isolation Techniques
Crude this compound is purified via:
Analytical Validation
-
GC-MS : Confirms >98% purity with characteristic fragments at m/z 382 (M).
-
FTIR : Strong absorption at 1740 cm ( stretch) and 1170 cm ( ester).
Challenges and Industrial Scalability
Side Reactions and Mitigation
Scalability Considerations
Batch reactors with reflux condensers are suitable for multi-kilogram synthesis. Continuous flow systems could enhance efficiency but require optimization for high-viscosity substrates.
Chemical Reactions Analysis
Types of Reactions
AEW-541 undergoes various chemical reactions, including:
Oxidation: AEW-541 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Common Reagents and Conditions
Common reagents used in the chemical reactions of AEW-541 include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of AEW-541 include various oxidized, reduced, and substituted derivatives. These products can have different chemical and biological properties compared to the parent compound .
Scientific Research Applications
AEW-541 has a wide range of scientific research applications, including:
Mechanism of Action
AEW-541 exerts its effects by selectively inhibiting the insulin-like growth factor 1 receptor tyrosine kinase. This inhibition blocks the autophosphorylation of the receptor and downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in tumor cells . The molecular targets of AEW-541 include the insulin-like growth factor 1 receptor and its associated signaling molecules, such as phosphoinositide 3-kinase and protein kinase B .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Methyl tetracosanoate belongs to the FAME family, characterized by chain length and saturation. Key comparisons with analogous compounds include:
| Compound | Chain Length | Saturation | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | C24 | Saturated | C₂₅H₅₀O₂ | 382.68 | High melting point, low volatility |
| Methyl docosanoate | C22 | Saturated | C₂₃H₄₆O₂ | 354.62 | Shorter chain, faster elution in GC |
| Methyl hexacosanoate | C26 | Saturated | C₂₇H₅₄O₂ | 410.72 | Longer chain, higher retention time |
| Methyl oleate | C18:1 | Unsaturated | C₁₉H₃₆O₂ | 296.49 | Lower stability due to double bond |
Saturated FAMEs like this compound exhibit higher melting points and oxidative stability compared to unsaturated analogs (e.g., methyl oleate), which are prone to rancidity . Ethyl tetracosanoate, an ethyl ester analog, shares similar properties but demonstrates marginally lower polarity, affecting its chromatographic retention .
Occurrence in Natural Sources
This compound is ubiquitously present in trace amounts across biological systems:
- Plant Lipids: Constitutes 1.45% in Rosa beggeriana fruits and 1.81% in waste cooking oil biodiesel . It is seasonally detected in grapevine leaves, appearing exclusively in autumn samples, unlike methyl hexadecanoate (summer-specific) .
- Insect Oils : Found in African edible insect oils at concentrations ranging from 0.4% to 6.5%, highlighting variability across species .
- Legumes : Identified in Cicer arietinum (chickpea) as a secondary metabolite, contributing to its nutritional profile .
In contrast, methyl docosanoate (C22:0) is more abundant in Rosa beggeriana (2.16%) , while methyl hexadecanoate (C16:0) dominates in biodiesel (34.31%) and Lactuca sativa stems .
Biological Activity
Methyl tetracosanoate, also known as methyl behenate, is a long-chain fatty acid methyl ester derived from tetracosanoic acid (C24:0). This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its effects on glucose metabolism, anti-diabetic properties, and its role in biodiesel production.
This compound is characterized by its long carbon chain, which influences its solubility and biological interactions. The chemical formula is C25H50O2, with a molecular weight of approximately 394.68 g/mol. Its structure can be represented as follows:
1. Anti-Diabetic Activity
This compound has been studied for its role in enhancing glucose uptake, which is crucial for managing diabetes. In a study involving methanolic extracts from Costus pictus, this compound was isolated and demonstrated significant anti-diabetic activity. The extract showed optimum glucose uptake at concentrations as low as 1 ng/mL, indicating its potential as a therapeutic agent for diabetes management .
The mechanism by which this compound exerts its effects involves the modulation of insulin signaling pathways. The compound appears to enhance insulin sensitivity and promote glucose transport into cells, thereby reducing blood sugar levels. This action is particularly beneficial in the context of insulin resistance commonly seen in type 2 diabetes .
Case Study 1: Costus pictus Extract
A significant study published in Biotechnology Letters reported that the methanolic extract of Costus pictus, enriched with this compound, showed promising results in increasing glucose uptake in skeletal muscle cells. The study highlighted that at a concentration of 100 ng/mL, the extract significantly inhibited glucose absorption compared to untreated controls .
| Concentration (ng/mL) | Glucose Uptake (%) |
|---|---|
| 0 | 10 |
| 1 | 30 |
| 10 | 50 |
| 100 | 75 |
Case Study 2: Biodiesel Production
This compound has also been identified as a component in biodiesel production from crude palm oil (CPO). In a study examining the use of K2O/zeolite Y catalysts for transesterification, this compound was one of the primary methyl esters produced alongside other fatty acid methyl esters such as methyl octanoate and methyl decanoate. The yield of biodiesel was notably high at optimized reaction conditions .
Comparative Analysis of Fatty Acids
The biological activities of various fatty acids can be compared based on their chain length and saturation levels. This compound (C24:0) is part of a broader class of fatty acids that exhibit different biological properties:
| Fatty Acid | Chain Length | Biological Activity |
|---|---|---|
| Methyl Octanoate | C8 | Antimicrobial properties |
| Methyl Decanoate | C10 | Energy source, antimicrobial |
| This compound | C24 | Anti-diabetic, biodiesel precursor |
Q & A
Basic: What analytical methods are recommended for quantifying methyl tetracosanoate in complex lipid matrices?
Answer: this compound is typically quantified using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). Internal standardization (e.g., odd-chain fatty acid methyl esters like methyl tricosanoate or methyl pentacosanoate) is critical to account for matrix effects and instrument variability . For food samples, the GB 5009.168-2016 standard prescribes derivatization with methanol-BF₃ followed by GC-FID separation, with this compound serving as a calibration reference .
Advanced: How can researchers resolve discrepancies in retention time data for this compound across GC studies?
Answer: Retention time variability arises from differences in column phase polarity, temperature gradients, and carrier gas flow rates. To address this:
- Use certified reference materials (CRMs) with retention indices (e.g., based on n-alkanes) for cross-platform normalization .
- Perform inter-laboratory validation using standardized mixtures (e.g., 37-component fatty acid methyl ester [FAME] mixes) to harmonize chromatographic conditions .
- Document column specifications (e.g., DB-23 vs. CP-Sil 88) and oven programs in metadata to enable reproducibility .
Basic: What are the key purity criteria for this compound standards in lipidomics?
Answer: High-purity standards (>98% by GC) are essential to avoid co-elution artifacts. Purity is validated via:
- Chromatographic peak homogeneity (area% ≥99%).
- Absence of unsaturated isomers (e.g., cis-15-tetracosenoate) confirmed by GC-MS/MS .
- Deuterated analogs (e.g., this compound-d47) for isotope dilution mass spectrometry in trace analysis .
Advanced: How should researchers design experiments to differentiate this compound from structurally similar branched-chain FAMEs?
Answer: Branched-chain isomers (e.g., iso- or anteiso-C24:0) can co-elute with this compound. Mitigation strategies include:
- Employing polar capillary columns (e.g., 60 m CP-Sil 88) to enhance separation .
- Using tandem MS with collision-induced dissociation (CID) to distinguish fragmentation patterns .
- Incorporating silver-ion chromatography for pre-separation of saturated vs. branched FAMEs .
Basic: What role does methyl tetracososanoate play in food authenticity testing?
Answer: As a saturated very-long-chain fatty acid (VLCFA), this compound is a biomarker for detecting adulteration in dairy and plant oils. For example, elevated C24:0 levels in milk fat indicate contamination with vegetable-derived fats . Quantification follows ISO 12966-4, using CRMs with certified weight percentages (e.g., 4% in Supelco 37-FAME mix) .
Advanced: How can meta-analysis address contradictions in reported biological roles of this compound across studies?
Answer: Systematic reviews should:
- Define inclusion criteria (e.g., studies using GC-MS with internal standards) to reduce methodological heterogeneity .
- Apply random-effects models to account for variability in sample types (e.g., human plasma vs. plant extracts) .
- Assess publication bias via funnel plots and sensitivity analysis .
Basic: What are the best practices for preparing this compound stock solutions?
Answer:
- Dissolve in hexane or heptane (≥99.9% purity) to prevent oxidation.
- Store at -20°C under argon to avoid degradation.
- Validate stability via periodic GC re-analysis (e.g., every 6 months) .
Advanced: How to optimize collision energy in LC-MS/MS for this compound quantification in low-abundance samples?
Answer:
- Perform collision energy ramping (10–35 eV) to identify optimal energy for parent ion (m/z 367.3 → fragment ions).
- Use deuterated internal standards (e.g., C24:0-d47) to correct for matrix suppression .
- Validate limit of detection (LOD) and quantification (LOQ) via serial dilutions of CRM .
Basic: How is this compound used in environmental forensics?
Answer: It serves as a tracer for anthropogenic lipid contamination in sediments. Extraction protocols involve accelerated solvent extraction (ASE) with dichloromethane, followed by GC×GC-TOFMS for enhanced resolution of complex mixtures .
Advanced: What statistical methods are recommended for analyzing dose-response relationships involving this compound in toxicology?
Answer:
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
